N-(2-Chloro-6-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide
Overview
Description
N-(2-Chloro-6-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide (NCHP) is an organic compound and a derivative of pivalic acid. It is a white, odorless, crystalline solid that is soluble in organic solvents. NCHP has been used in a variety of scientific research applications due to its unique properties and its ability to act as a catalyst in certain reactions.
Scientific Research Applications
Hydrolysis and Chemical Reactivity
The compound exhibits significant chemical reactivity, particularly in the context of hydrolysis. Research indicates a simple methodology for pivalamide hydrolysis using Fe(NO3)3 in MeOH, highlighting its reactivity and potential for various chemical transformations. This reactivity is crucial for the synthesis and modification of various chemical structures, opening avenues for the development of novel compounds with diverse applications (Bavetsias, Henderson, & McDonald, 2004).
Applications in Cystic Fibrosis Therapy
In the realm of therapeutic applications, derivatives of the compound have been identified as potential agents for cystic fibrosis therapy. Specifically, N-(5-(2-(5-Chloro-2-methoxyphenylamino)thiazol-4-yl)-4-methylthiazol-2-yl)pivalamide and its analogs have shown promising results in correcting defective cellular processing related to the cystic fibrosis protein DeltaF508-CFTR. The structural modifications and the constraining of molecular rotation play a significant role in enhancing the corrector activity of these compounds, suggesting their potential utility in cystic fibrosis treatment (Yu et al., 2008).
Other Research Applications
Furthermore, various research studies have focused on the synthesis, structural characterization, and applications of derivatives of this compound in different scientific domains. These studies have explored its potential use in fields such as antimicrobial and anticancer therapy, indicating the compound's versatility and significance in scientific research (Bondock & Gieman, 2015).
properties
IUPAC Name |
N-[2-chloro-6-[(E)-hydroxyiminomethyl]pyridin-3-yl]-2,2-dimethylpropanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O2/c1-11(2,3)10(16)15-8-5-4-7(6-13-17)14-9(8)12/h4-6,17H,1-3H3,(H,15,16)/b13-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMTBFOGWMWANQE-AWNIVKPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)C=NO)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C(=O)NC1=C(N=C(C=C1)/C=N/O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Chloro-6-((hydroxyimino)methyl)pyridin-3-YL)-pivalamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.